4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one is an organic compound characterized by its white to pale yellow solid form and distinctive aromatic odor . It is a stable compound under standard temperature and pressure conditions.
Preparation Methods
The synthesis of 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides, which offers high yield and operational simplicity . Industrial production methods typically involve similar cyclization reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds such as:
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core structure but differs in its functional groups and applications.
Indole derivatives: These compounds also contain a nitrogen-containing heterocycle and are widely studied for their biological activities.
The uniqueness of this compound lies in its specific functional groups and stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-1-methyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-5(9-2)3-6(7)8/h3H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCKEDJWJPNJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC1=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.